

A Comparative Spectroscopic Guide to 1-Ethynyl-4-fluorobenzene and Its Derivatives

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Compound of Interest

Compound Name: 1-Ethynyl-4-fluorobenzene

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This guide provides a comparative analysis of the spectroscopic properties of **1-Ethynyl-4-fluorobenzene** and its derivatives. Understanding the influence of various substituents on the spectral characteristics of the core structure is crucial for the rational design of novel compounds in medicinal chemistry and materials science. This document summarizes key experimental data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering a valuable resource for the identification and characterization of these molecules.

Spectroscopic Data Comparison

The following tables summarize key spectroscopic data for **1-Ethynyl-4-fluorobenzene** and a selection of its derivatives. This data facilitates a direct comparison of the effects of different substituents on chemical shifts and vibrational frequencies.

Table 1: ^1H NMR Spectroscopic Data of **1-Ethynyl-4-fluorobenzene** and Derivatives

Compound	Solvent	Acetylenic H (δ , ppm)	Aromatic H (δ , ppm)	Other H (δ , ppm)
1-Ethynyl-4-fluorobenzene	CDCl ₃	~3.0-3.1	~6.9-7.5 (m)	-
1-Fluoro-4-((4-methoxyphenyl)ethynyl)benzene	CDCl ₃	-	7.45-7.50 (m, 4H), 7.03 (t, J = 8.9 Hz, 2H), 6.88 (d, J = 9.2 Hz, 2H)	3.83 (s, 3H, -OCH ₃)[1]
1-Ethynyl-4-nitrobenzene	CDCl ₃	3.36 (s)	8.19 (d, J=8.4 Hz, 2H), 7.64 (d, J=8.7 Hz, 2H)	-[2]
(Z)-1-fluoro-4-(2-methoxyvinyl)benzene	CDCl ₃	-	7.56 – 7.51 (m, 2H), 6.99 – 6.94 (m, 2H)	6.11 (d, J = 7.0 Hz, 1H), 5.19 (d, J = 7.0 Hz, 1H), 3.78 (s, 3H)[3]

Table 2: ¹³C NMR Spectroscopic Data of **1-Ethynyl-4-fluorobenzene** and Derivatives

Compound	Solvent	Acetylenic C (δ , ppm)	Aromatic C (δ , ppm)	Other C (δ , ppm)
1-Ethynyl-4-fluorobenzene	-	~77, ~83	~115 (d), ~118, ~134 (d), ~162 (d)	-
1-Fluoro-4-((4-methoxyphenyl)ethynyl)benzene	CDCl ₃	88.97, 86.94	162.28 (d, JC-F = 247.9 Hz), 159.63, 133.25 (d, JC-F = 7.6 Hz), 132.98, 119.63, 115.56 (d, JC-F = 21.9 Hz), 115.13, 113.99	55.29 (-OCH ₃)[1]
1-Ethynyl-4-nitrobenzene	CDCl ₃	-	147.38, 145.67, 137.15, 126.22, 124.45, 121.05	-[4]
(Z)-1-fluoro-4-(2-methoxyvinyl)benzene	CDCl ₃	-	167.75, 147.43, 147.41, 130.94, 128.85, 115.03, 114.86	104.60, 65.59[3]

Table 3: IR Spectroscopic Data of **1-Ethynyl-4-fluorobenzene** and Derivatives

Compound	Medium	$\nu(\text{C}\equiv\text{C})$ (cm^{-1})	$\nu(\text{C}\equiv\text{C}-\text{H})$ (cm^{-1})	$\nu(\text{C}-\text{F})$ (cm^{-1})	Other Key Bands (cm^{-1})
1-Ethynyl-4-fluorobenzene	Neat	~2100-2120	~3300-3310	~1230	Aromatic C-H stretch (~3000-3100), Aromatic C=C stretch (~1450-1600)
1-Fluoro-4-((4-methoxyphenyl)ethynyl)benzene	Neat	-	-	-	2971, 2846, 1605, 1513, 1288, 1253, 1092, 1029, 838, 824 ^[1]
1-Ethynyl-4-nitrobenzene	KBr Wafer	-	-	-	NO_2 symmetric and asymmetric stretches
1-Ethynyl-2-fluoro-4-methoxybenzene	-	~2100-2120 ^[5]	~3300-3310 ^[5]	-	Aromatic C-H stretch (3000-3100), Aromatic C=C stretch (1450-1600) ^[5]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were recorded on a BRUKER Avance III 500MHz spectrometer or a Varian 400 MHz spectrometer.[6] Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, with the residual solvent peak used as a reference. Coupling constants (J) are reported in Hertz (Hz). Samples were typically dissolved in deuterated chloroform (CDCl_3).

Infrared (IR) Spectroscopy

IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR or a PerkinElmer ATR-FT-IR spectrometer.[7] Spectra were typically obtained from neat samples using an Attenuated Total Reflectance (ATR) accessory or from KBr pellets.[8] Wavenumbers are reported in reciprocal centimeters (cm^{-1}).

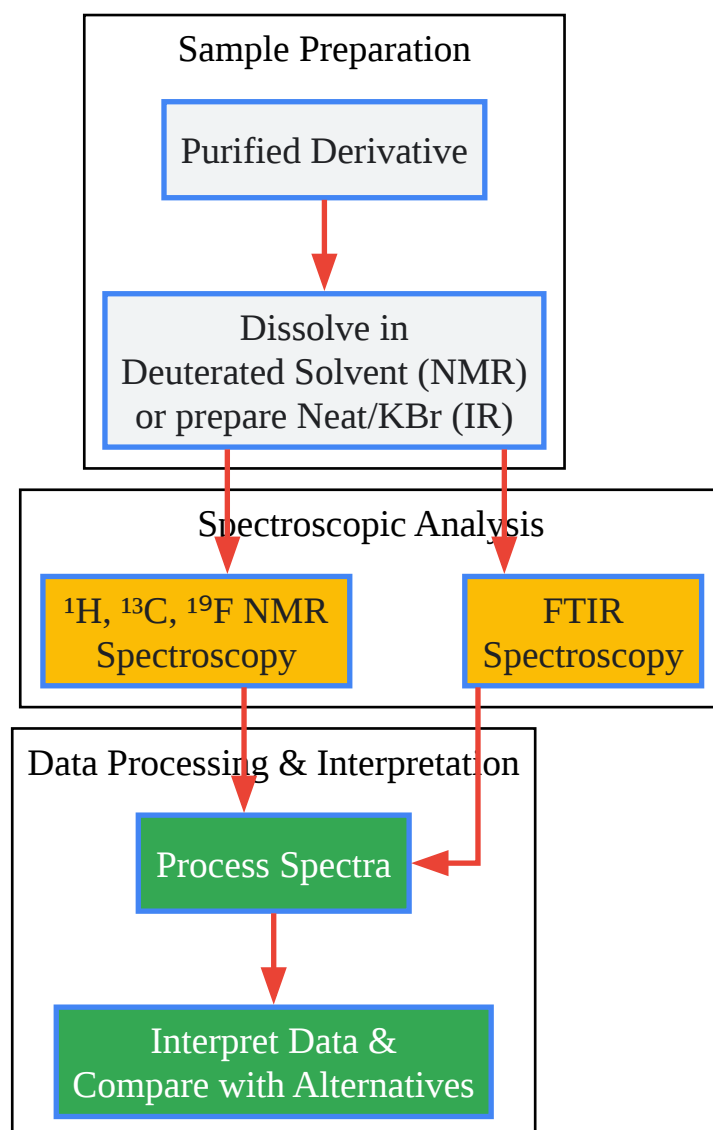
Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of **1-Ethynyl-4-fluorobenzene** derivatives.



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Caption: General synthesis workflow for derivatives.



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Caption: Workflow for spectroscopic analysis.

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- To cite this document: BenchChem. [A Comparative Spectroscopic Guide to 1-Ethynyl-4-fluorobenzene and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014334#spectroscopic-analysis-of-1-ethynyl-4-fluorobenzene-derivatives]

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